Ethynylboronic acid MIDA ester
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Overview
Description
Ethynylboronic acid MIDA ester is a compound known for its unique structure and properties. It is also referred to as acetyleneboronic acid MIDA ester
Preparation Methods
The synthesis of Ethynylboronic acid MIDA ester involves several steps. One common method includes the reaction of ethynylboronic acid with N-methylglycine and subsequent cyclization to form the desired bicyclic structure . The reaction conditions typically involve the use of solvents like DMSO or methanol and are carried out under an inert atmosphere at low temperatures to ensure stability .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
Ethynylboronic acid MIDA ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of boronic acid derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s reactivity.
Substitution: The compound can participate in substitution reactions, where the ethynyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethynylboronic acid MIDA ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with various biomolecules.
Mechanism of Action
The mechanism of action of Ethynylboronic acid MIDA ester involves its interaction with molecular targets through its ethynyl and boronic acid groups. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes and other proteins. The pathways involved are still under investigation, but the compound’s ability to form covalent bonds with biological molecules is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar compounds to Ethynylboronic acid MIDA ester include other boronic acid derivatives and MIDA esters. These compounds share some structural similarities but differ in their reactivity and applications. For example:
Ethynylboronic acid: Similar in structure but lacks the bicyclic framework, making it less stable.
MIDA boronate esters: These compounds have similar reactivity but differ in their specific functional groups and applications.
The uniqueness of this compound lies in its combination of an ethynyl group with a boronic acid MIDA ester, providing a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
1-ethynyl-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-3-8-9(2,4-6(10)12-8)5-7(11)13-8/h1H,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONOTKMIYWPXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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